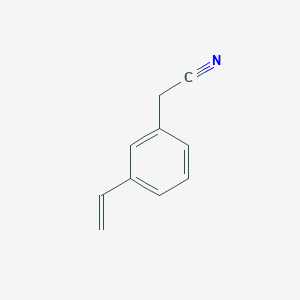

2-(3-Ethenylphenyl)acetonitrile

Description

Properties

CAS No. |

110013-89-3 |

|---|---|

Molecular Formula |

C10H9N |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(3-ethenylphenyl)acetonitrile |

InChI |

InChI=1S/C10H9N/c1-2-9-4-3-5-10(8-9)6-7-11/h2-5,8H,1,6H2 |

InChI Key |

VBRWJLQEFUANAQ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC(=C1)CC#N |

Canonical SMILES |

C=CC1=CC=CC(=C1)CC#N |

Other CAS No. |

110013-89-3 |

Synonyms |

2-(3-ethenylphenyl)acetonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (e.g., -NO₂): Compounds like 2-(3-Nitrophenyl)acetonitrile exhibit enhanced reactivity in nucleophilic substitutions and higher bioactivity (e.g., enzyme inhibition) due to the nitro group’s electron-withdrawing nature . Electron-Donating Groups (e.g., -OCH₃): Methoxy-substituted derivatives, such as (3-Methoxyphenyl)acetonitrile, show increased stability and solubility, making them preferred intermediates in organic synthesis . Halogen Substituents (e.g., -Br): Bromine atoms (as in 2-(5-Bromofuran-2-yl)acetonitrile) enhance electrophilic reactivity, enabling applications in drug discovery and materials science .

Structural Uniqueness of this compound

- The ethenyl group (-CH=CH₂) at the 3-position is expected to confer distinct properties compared to analogs:

- Conjugation Effects : The vinyl group may enhance π-π stacking interactions in material science applications.

- Polymerization Potential: Ethenyl groups are prone to polymerization, suggesting utility in creating novel polymers or coatings. Compared to (3-Ethyl-phenoxy)-acetonitrile , the ethenyl substituent likely reduces steric hindrance while increasing planar rigidity.

Biological Activity Trends

- Nitro-substituted compounds (e.g., 2-(3-Nitrophenyl)acetonitrile) show higher cytotoxicity and enzyme inhibition than methoxy or ethyl analogs .

- Thienyl and pyridinyl derivatives (e.g., 2-(3-Bromopyridin-2-yl)acetonitrile) demonstrate targeted bioactivity in agrochemicals due to heteroaromatic interactions .

Pharmacological Potential

- Anticancer Activity : Brominated and nitro-substituted nitriles show promise in disrupting cell proliferation pathways .

- Antioxidant Properties : Hydroxyl-containing analogs (e.g., 3-hydroxy-2-phenylpropanenitrile) exhibit radical-scavenging activity, though ethenyl derivatives may lack this due to absence of -OH groups .

Material Science

- Polymer Precursors : The ethenyl group in this compound could facilitate copolymerization with styrene or acrylates, creating materials with tailored thermal properties.

Q & A

Q. What are the established synthesis routes for 2-(3-Ethenylphenyl)acetonitrile, and what reaction conditions optimize yield?

Synthesis typically involves multi-step protocols, including aryl halide functionalization or coupling reactions. For analogs like 2-(3-Bromopyridin-2-yl)acetonitrile, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common, requiring precise temperature control (80–120°C) and inert atmospheres . Solvent choice (e.g., DMF or THF) and catalyst loading (1–5 mol%) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is standard .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Use a combination of NMR (¹H/¹³C) for functional group analysis, FT-IR to confirm nitrile (-C≡N) stretches (~2250 cm⁻¹), and mass spectrometry for molecular ion validation. For crystalline analogs, X-ray crystallography (using SHELX suites for refinement) resolves stereochemical ambiguities . High-resolution LC-MS is recommended for purity assessment (>95%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties, such as LUMO localization at the nitrile group, guiding predictions for nucleophilic attack sites. Molecular dynamics simulations can assess solvent effects on reaction pathways . For analogs like 2-(5-Nitropyridin-2-yl)acetonitrile, DFT successfully predicted regioselectivity in cycloadditions .

Q. How does the ethenyl group influence the compound’s interaction with biological targets, such as enzymes or receptors?

The ethenyl moiety may enhance π-π stacking with aromatic residues in enzyme active sites. For structurally related compounds (e.g., 2-(2-Aminonaphthalen-1-yl)acetonitrile), fluorescence quenching assays and molecular docking (AutoDock Vina) revealed binding affinities to kinase domains, with IC₅₀ values <10 µM . Surface Plasmon Resonance (SPR) can quantify binding kinetics .

Q. What strategies resolve contradictions in reported catalytic activity data for derivatives of this compound?

Discrepancies often arise from divergent reaction scales or impurity profiles. Systematic Design of Experiments (DoE) approaches, varying catalysts (e.g., Pd/C vs. Ni), and rigorous batch-to-batch reproducibility tests are critical. For example, in 2-(4-Bromophenyl)acetonitrile synthesis, trace oxygen contamination reduced yields by 20–30%; thus, Schlenk-line techniques improved consistency .

Q. Can this compound serve as a precursor for photoactive materials? What photophysical properties are relevant?

The conjugated ethenyl-nitrile system may exhibit UV/Vis absorption in 250–350 nm ranges (π→π* transitions). For analogs like 2-(thienyl)acetonitrile, time-resolved fluorescence spectroscopy revealed excited-state lifetimes of ~5 ns, suggesting potential in organic LEDs . Tuning substituents (e.g., electron-withdrawing groups) can redshift absorption maxima .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products of this compound under ambient storage?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA identify hydrolyzed byproducts (e.g., carboxylic acids). GC-MS headspace analysis detects volatile degradation species. For nitrile analogs, hydrolysis to amides is common; thus, anhydrous storage with molecular sieves is advised .

Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound aid in metabolic pathway tracing?

Labeling the nitrile carbon (¹³C) or ethenyl hydrogens (²H) enables tracking via NMR or LC-MS/MS in in vitro assays. For 2-(pyridinyl)acetonitrile derivatives, this approach elucidated hepatic CYP450-mediated metabolism, identifying hydroxylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.